molecular formula C14H10Cl2O3 B6382154 MFCD18315798 CAS No. 1261931-82-1

MFCD18315798

Cat. No.: B6382154
CAS No.: 1261931-82-1
M. Wt: 297.1 g/mol
InChI Key: XPJMGUSPICCPBF-UHFFFAOYSA-N
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Description

MFCD18315798 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier, which serves as a unique entry in chemical databases for tracking molecular properties, synthesis pathways, and applications. These classes of compounds are frequently studied for their pharmaceutical relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

methyl 4-chloro-3-(3-chloro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJMGUSPICCPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686172
Record name Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-82-1
Record name Methyl 3',6-dichloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale chlorination and esterification processes to produce the compound in significant quantities.

Chemical Reactions Analysis

3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chloro-5-methoxycarbonylphenyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit microbial enzymes, resulting in antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of MFCD18315798, based on structural similarity and functional groups:

Compound CAS No. Molecular Formula Molecular Weight Key Properties Similarity Score
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 918538-05-3 C₆H₃Cl₂N₃ 188.01 High log S (-2.47), moderate bioavailability (0.55), CYP450 inhibition potential 0.98
5-Cyclobutyl-1H-pyrazol-3-amine N/A C₇H₁₁N₃ 137.18 Synthetic accessibility (3.12), leadlikeness compliant, high solubility in DMF 0.95
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 1533-03-5 C₇H₆ClN₃ 167.59 BBB permeability (Yes), P-gp substrate (No), high GI absorption 0.93
2-(4-Nitrophenyl)benzimidazole 1761-61-1 C₁₃H₉N₃O₂ 239.23 Green synthesis (A-FGO catalyst), 98% yield, recyclable reaction conditions 0.89

Notes:

  • Similarity scores (0–1 scale) are derived from computational alignment of core scaffolds and functional groups .
  • Bioavailability and solubility metrics are critical for drug development, with this compound analogues showing variable performance in these areas .

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